molecular formula C18H13FN2O4S B2849919 ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1207025-82-8

ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2849919
CAS No.: 1207025-82-8
M. Wt: 372.37
InChI Key: DVODXWKNAMSXGF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a benzo[b][1,4]thiazine core structure. This compound is notable for its unique combination of functional groups, including a cyano group, a fluoro substituent, and an ester linkage. These features make it an interesting subject for various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyano and fluoro positions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide for nucleophilic substitution, and electrophilic fluorinating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Lacks the fluoro substituent.

    Methyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Contains a methyl ester instead of an ethyl ester.

    3-(2-Cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoic acid: The ester group is replaced with a carboxylic acid.

Uniqueness

The presence of both cyano and fluoro groups in this compound makes it unique compared to similar compounds

Properties

IUPAC Name

ethyl 3-(2-cyano-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-4-3-5-14(8-12)21-11-15(10-20)26(23,24)17-7-6-13(19)9-16(17)21/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVODXWKNAMSXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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